molecular formula C16H23NO2 B14836881 4-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide

4-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14836881
M. Wt: 261.36 g/mol
InChI Key: OKOUSXMKGQDVKP-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide is an organic compound that features a benzamide core with a cyclohexylmethyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexylmethyl bromide, 2-hydroxybenzoic acid, and N,N-dimethylamine.

    Formation of Cyclohexylmethyl Salicylate: Cyclohexylmethyl bromide reacts with 2-hydroxybenzoic acid in the presence of a base like potassium carbonate to form cyclohexylmethyl salicylate.

    Amidation: The cyclohexylmethyl salicylate undergoes amidation with N,N-dimethylamine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the benzamide moiety.

    Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

    Oxidation: Formation of cyclohexylmethyl ketone derivatives.

    Reduction: Formation of cyclohexylmethyl benzylamine derivatives.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

4-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the benzamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexylmethyl)-2-hydroxybenzamide: Lacks the N,N-dimethyl groups, which may affect its binding affinity and specificity.

    4-(Cyclohexylmethyl)-N,N-dimethylbenzamide: Lacks the hydroxyl group, which may influence its solubility and reactivity.

    2-Hydroxy-N,N-dimethylbenzamide: Lacks the cyclohexylmethyl group, which may alter its overall molecular interactions.

Uniqueness

4-(Cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

4-(cyclohexylmethyl)-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C16H23NO2/c1-17(2)16(19)14-9-8-13(11-15(14)18)10-12-6-4-3-5-7-12/h8-9,11-12,18H,3-7,10H2,1-2H3

InChI Key

OKOUSXMKGQDVKP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)CC2CCCCC2)O

Origin of Product

United States

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